molecular formula C8H5N3S B8562296 2-Amino-5-thiocyanatobenzonitrile

2-Amino-5-thiocyanatobenzonitrile

Cat. No.: B8562296
M. Wt: 175.21 g/mol
InChI Key: VESUNGVLHYAWNB-UHFFFAOYSA-N
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Description

2-Amino-5-thiocyanatobenzonitrile is a versatile synthetic intermediate in chemical research, valued for its multifunctional molecular structure that incorporates both an amine and a thiocyanate group on a benzonitrile core. Its primary research application is in the synthesis of novel disperse azo dyestuffs, where it can serve as a diazo component or a coupling intermediate. The resulting dyestuffs are investigated for coloring synthetic materials like polyester fibers, with research focusing on developing dyes with enhanced properties such as color fastness and specific spectral characteristics . The presence of the thiocyanate group is a key structural feature explored in the design of these specialized molecules . The compound's reactivity allows researchers to functionalize the core structure further, making it a valuable building block in organic synthesis and materials science for constructing more complex chemical entities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

(4-amino-3-cyanophenyl) thiocyanate

InChI

InChI=1S/C8H5N3S/c9-4-6-3-7(12-5-10)1-2-8(6)11/h1-3H,11H2

InChI Key

VESUNGVLHYAWNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Thiocyanate (-SCN) vs. Ethyl (-C₂H₅): The thiocyanate group in this compound offers unique reactivity in sulfur-based reactions, such as forming thioureas or participating in click chemistry. In contrast, the ethyl group in 2-Amino-5-ethylbenzonitrile enhances lipophilicity, making it favorable for membrane penetration in drug candidates .
  • Methoxy (-OCH₃) vs. Chloro (-Cl): The methoxy group in 2-Amino-5-methoxybenzonitrile improves solubility in polar solvents, whereas the chloro substituent in 2-Amino-4-chloro-5-methoxybenzonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule synthesis .

Research Findings and Limitations

  • Purity Challenges: Compounds like 2-Amino-4-chloro-5-methoxybenzonitrile (97% purity) and 2-Amino-5-methoxybenzonitrile (95% purity) require rigorous purification for pharmaceutical use .

Preparation Methods

Procedure :

  • Reagents : 2-Amino-5-bromobenzonitrile, KSCN, CuI, DMF.

  • Conditions : 120°C, 12–24 h under nitrogen.

  • Mechanism : Copper(I) iodide facilitates the substitution by stabilizing the transition state.

  • Yield : 65–78%.

Key Advantages :

  • High regioselectivity due to electron-withdrawing nitrile and amino groups activating the para position.

  • Scalable with minimal byproducts.

Sandmeyer-Type Reaction with Diazonium Salts

A diazonium intermediate is generated from 2-amino-5-aminobenzonitrile, followed by thiocyanation using CuSCN.

Procedure :

  • Diazotization : Treat 2-amino-5-aminobenzonitrile with NaNO₂ and HCl at 0–5°C.

  • Thiocyanation : React the diazonium salt with CuSCN in aqueous HCl.

  • Yield : 55–62%.

Limitations :

  • Requires strict temperature control to avoid decomposition.

  • Moderate yields due to competing side reactions.

Direct Electrophilic Thiocyanation

Electrophilic thiocyanation agents like N-thiocyanatosuccinimide (NTS) introduce the SCN group directly onto 2-aminobenzonitrile.

Procedure :

  • Reagents : 2-Aminobenzonitrile, NTS, FeCl₃ (catalyst), CH₃CN.

  • Conditions : 50°C, 6 h.

  • Yield : 70–85%.

Mechanistic Insight :

The amino group activates the ring, directing electrophilic attack to the para position. FeCl₃ enhances the electrophilicity of NTS.

Multi-Step Synthesis from 5-Nitroanthranilic Acid

A sequential approach involving nitration, cyanation, and thiocyanation.

Steps :

  • Nitration : 5-Nitroanthranilic acid → 2-amino-5-nitrobenzoic acid.

  • Cyanation : Convert to nitrile using P₂O₅ (85% yield).

  • Thiocyanation : Reduce nitro to amine (H₂/Pd-C), then treat with KSCN/CuI (72% yield).

Applications :

  • Suitable for large-scale production.

  • Requires handling hazardous reagents (e.g., P₂O₅).

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Nucleophilic Substitution65–78High temp, Cu catalystScalable, regioselectiveRequires halogenated precursor
Sandmeyer Reaction55–62Low temp, aqueousBroad applicabilitySensitive intermediates
Electrophilic Thiocyanation70–85Mild, FeCl₃ catalystDirect functionalizationCostly reagents (NTS)
Multi-Step Synthesis72Multi-step, hazardousHigh purityLengthy process
Hügerschoff Adaptation60–68Oxidative conditionsNovel approachModerate yields

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Amino-5-thiocyanatobenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, substituting a halogen (e.g., Cl or Br) at the 5-position of 2-aminobenzonitrile with thiocyanate (SCN⁻) under reflux in polar aprotic solvents like DMF or DMSO is common. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to KSCN) and temperature (80–100°C) improves yields. Monitoring via TLC and HPLC ensures reaction completion. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 6.8–7.5 ppm), amino group (δ ~5.5 ppm, broad), and nitrile (no proton signal). 13^{13}C NMR confirms the nitrile (δ ~115 ppm) and thiocyanate (δ ~110 ppm).
  • FT-IR : Absorbance bands for -C≡N (~2240 cm⁻¹), -NH₂ (~3350 cm⁻¹), and -SCN (~2100 cm⁻¹).
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₈H₅N₃S: 175.02 g/mol) .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Stability tests under varying pH (4–9) and temperature (4°C to 40°C) are essential. Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC every 3–6 months .

Advanced Research Questions

Q. How does the thiocyanate group in this compound influence its reactivity compared to halogenated analogs (e.g., Cl or F substituents)?

  • Methodological Answer : Thiocyanate’s ambident nucleophilicity enables dual reactivity (S- or N-attack), unlike halogens. For example, in Suzuki couplings, the -SCN group may act as a directing group or participate in cyclization. Comparative kinetic studies (e.g., pseudo-first-order reactions with Pd catalysts) and DFT calculations (e.g., Fukui indices) reveal electronic differences. Halogenated analogs (e.g., 2-Amino-5-chlorobenzonitrile) show lower electrophilicity at the 5-position .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:

  • Use ≥3 biological replicates and positive/negative controls.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Compare with structurally similar controls (e.g., 2-Amino-5-fluorobenzonitrile) to isolate substituent effects .

Q. How can computational modeling predict the binding affinity of this compound to enzyme targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using X-ray or cryo-EM structures of target enzymes (e.g., kinases or oxidoreductases). Parameterize the thiocyanate group with RESP charges (Gaussian 16). Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs optimize the regioselectivity of this compound in multicomponent reactions?

  • Methodological Answer : Use DoE (Design of Experiments) to test variables:

  • Catalyst (e.g., CuI vs. Pd(OAc)₂), solvent polarity (CH₃CN vs. THF), and temperature.
  • Analyze outcomes via LC-MS and 19^{19}F NMR (if fluorine tags are used).
  • High regioselectivity (>90%) is achievable with Pd catalysts in DMF at 80°C .

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